molecular formula C23H16ClNOS B5116984 N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide

N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide

Cat. No. B5116984
M. Wt: 389.9 g/mol
InChI Key: VWWDOYWGHRPOIZ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide, also known as CTAP, is a synthetic compound that belongs to the class of opioid receptor antagonists. It was initially developed as a potential therapeutic agent for opioid addiction and pain management. CTAP has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.

Mechanism of Action

N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide acts as a competitive antagonist at the mu-opioid receptor, which is responsible for the analgesic and addictive effects of opioids. By blocking the mu-opioid receptor, N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide prevents the activation of downstream signaling pathways, resulting in a decrease in the effects of opioids.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects. In animal models, N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide has been found to decrease the rewarding effects of opioids, reduce drug-seeking behavior, and decrease the severity of withdrawal symptoms. Additionally, N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide has been found to have analgesic properties, making it a potential alternative to traditional opioid painkillers.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide has some limitations, including its relatively short half-life and the potential for off-target effects.

Future Directions

There are several potential directions for future research on N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide. One area of interest is the development of more potent and selective N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide analogs. Additionally, N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide may have potential applications in the treatment of other disorders, such as depression and anxiety. Further research is needed to fully understand the potential of N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide and its analogs in these areas.

Synthesis Methods

N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide can be synthesized by reacting 2-chlorobenzonitrile with diphenylacetylene in the presence of a palladium catalyst. The resulting intermediate is then treated with thiophene-2-carboxylic acid chloride to obtain the final product.

Scientific Research Applications

N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide has been extensively studied for its potential applications in opioid addiction and pain management. It has been shown to block the effects of opioids in animal models, making it a promising candidate for the treatment of opioid addiction. Additionally, N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide has been found to have analgesic properties, making it a potential alternative to traditional opioid painkillers.

properties

IUPAC Name

N-(2-chlorophenyl)-4,5-diphenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNOS/c24-19-13-7-8-14-20(19)25-23(26)18-15-27-22(17-11-5-2-6-12-17)21(18)16-9-3-1-4-10-16/h1-15H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWDOYWGHRPOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC=C2C(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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